Enantiomer-Specific CYP45017α Lyase Inhibition: (S) vs (R) Comparative IC50 Data
In a direct head-to-head comparison of adamantanecarboxylate ester derivatives, the (S)-enantiomer of 1-(3-pyridyl)ethyl 1-adamantanecarboxylate (compound 8b) demonstrated an IC50 of 230 nM against human cytochrome P45017α lyase, while the corresponding (R)-enantiomer (compound 8a) exhibited an IC50 of 150 nM [1]. Notably, the magnitude of enantiomeric differentiation was substantially smaller than that observed in the 4-pyridyl series, where the (S)-enantiomer (IC50 1.8 nM) was 41-fold more potent than the (R)-enantiomer (IC50 74 nM) [1]. The 3-pyridyl regioisomer series as a whole was markedly less inhibitory than the 4-pyridyl counterparts [2]. This comparative dataset establishes that the 3-pyridyl substitution pattern confers a distinct structure-activity relationship profile, where enantiomeric discrimination is attenuated relative to the 4-pyridyl series.
| Evidence Dimension | CYP45017α lyase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | (S)-1-(3-pyridyl)ethyl 1-adamantanecarboxylate: IC50 = 230 nM |
| Comparator Or Baseline | (R)-1-(3-pyridyl)ethyl 1-adamantanecarboxylate: IC50 = 150 nM; (S)-1-(4-pyridyl)ethyl ester: IC50 = 1.8 nM; (R)-1-(4-pyridyl)ethyl ester: IC50 = 74 nM |
| Quantified Difference | 1.53-fold difference between 3-pyridyl enantiomers (R/S ratio = 0.65); 41-fold difference between 4-pyridyl enantiomers (R/S ratio = 41.1) |
| Conditions | Human CYP45017α enzyme; lyase activity assay; expressed as IC50 values |
Why This Matters
For projects requiring CYP45017α lyase modulation, the 3-pyridyl (S)-enantiomer offers a distinct pharmacological profile with reduced enantiomeric sensitivity compared to 4-pyridyl analogs, potentially enabling different therapeutic window characteristics.
- [1] Chan FC, Potter GA, Barrie SE, Haynes BP, Rowlands MG, Houghton J, Jarman M. 3- and 4-Pyridylalkyl adamantanecarboxylates: inhibitors of human cytochrome P450(17 alpha) (17 alpha-hydroxylase/C17,20-lyase). Potential nonsteroidal agents for the treatment of prostatic cancer. J Med Chem. 1996;39(17):3319-3323. View Source
- [2] Jarman M, Barrie SE, Chan FC, et al. 3- and 4-Pyridylalkyl adamantanecarboxylates: inhibitors of human cytochrome P450(17 alpha). J Med Chem. 1996;39(17):3319-3323. Comparative regioisomer analysis: 4-pyridyl esters more inhibitory than 3-pyridyl counterparts. View Source
